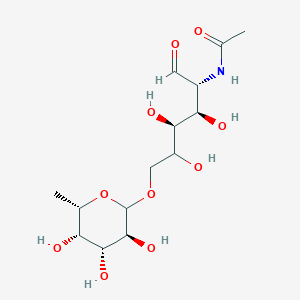
N-Acetyl-6-O-L-fucosyl-D-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-6-O-L-fucosyl-D-glucosamine, also known as Fucosylated chondroitin sulfate (FucCS), is a complex polysaccharide that is found in the body of sea cucumbers. It is a unique compound that has been found to have numerous therapeutic properties, including anti-inflammatory, anticoagulant, and antitumor effects. Due to its potential medical applications, FucCS has become an important area of research in the scientific community.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms and Biomedical Applications
N-Acetyl glucosamine, a derivative of glucosamine, is naturally occurring in the human body and plays a crucial role in the composition of glycoproteins, proteoglycans, and glycosaminoglycans. It has been found to have pharmacological effects beneficial for osteoarthritis symptoms. Moreover, due to its antioxidant and anti-inflammatory properties, it is being considered for the treatment of various diseases, including cardiovascular disease, neurological disorders, skin conditions, and cancer. These functions are primarily achieved by modulating inflammatory responses, particularly through the Nuclear Factor-κB pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Industrial Applications in N-acetyl-d-glucosamine Production
A study highlighted the biochemical characterization of β-N-acetylhexosaminidase from Streptomyces alfalfae, which is pivotal in producing N-acetyl-d-glucosamine (GlcNAc). This compound is extensively used in medical, agricultural, biofuel, and food industries. The enzyme exhibited a high conversion rate from colloidal chitin to GlcNAc, suggesting its potential industrial applicability (Lv et al., 2019).
Role in Bacterial Surface Polysaccharides
N-Acetyl-l-fucosamine is a component of surface polysaccharides in Pseudomonas aeruginosa and Staphylococcus aureus. Research on enzymes like WbjB, WbjC, and WbjD from P. aeruginosa and their S. aureus homologs, which are involved in N-acetyl-l-fucosamine biosynthesis, revealed insights into their roles in bacterial cell structures (Kneidinger et al., 2003).
Applications in Chitin and Chitosan
Chitin, derived from N-acetyl glucosamine, has found significant applications in biomedical engineering. It is extracted mainly from shellfish and is used in wound dressings, drug delivery systems, and tissue engineering. Chitosan, its deacetylated counterpart, has also shown promise in various implantable biomedical applications (Khor & Lim, 2003).
Glucosamine in Dermatology
N-acetyl glucosamine, as a derivative of glucosamine, exhibits benefits for the skin. Its role in stimulating hyaluronic acid synthesis helps in wound healing, improving skin hydration, and reducing wrinkles. It also inhibits melanin production, making it useful in treating hyperpigmentation disorders (Bissett, 2006).
Enzymatic Synthesis of Amino Sugar Fatty Acid Esters
The enzymatic synthesis of N-acetyl-glucosamine fatty acid esters has been explored for their potential in various applications, including food, cosmetics, pharmaceuticals, and environmental technologies. These glycolipids exhibit beneficial properties as emulsifiers and foaming agents, highlighting their versatility in different industrial sectors (Pöhnlein et al., 2014).
Hemostatic Properties
Glucosamine and N-acetyl glucosamine-containing polymers have been studied for their activation of hemostasis. This research provides insights into how the chemical nature and structure of these materials influence their prohemostatic activities, which is crucial for their use in biomedical applications (Fischer et al., 2007).
Eigenschaften
CAS-Nummer |
109582-58-3 |
|---|---|
Produktname |
N-Acetyl-6-O-L-fucosyl-D-glucosamine |
Molekularformel |
C14H25NO10 |
Molekulargewicht |
367.35 g/mol |
IUPAC-Name |
N-[(2R,3R,4S)-3,4,5-trihydroxy-1-oxo-6-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-5-9(19)12(22)13(23)14(25-5)24-4-8(18)11(21)10(20)7(3-16)15-6(2)17/h3,5,7-14,18-23H,4H2,1-2H3,(H,15,17)/t5-,7-,8?,9+,10+,11+,12+,13-,14?/m0/s1 |
InChI-Schlüssel |
YBWAUUBLHOFOPK-SOHGFDPZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OCC([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
N-Acetyl-6-O-L-fucosyl-D-glucosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)
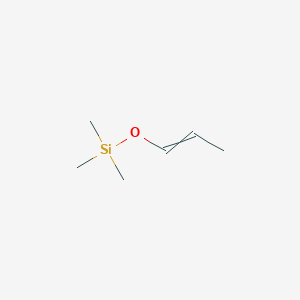


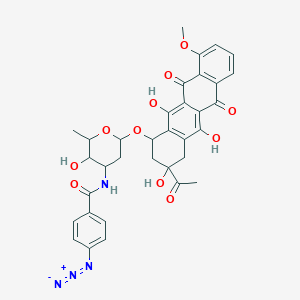
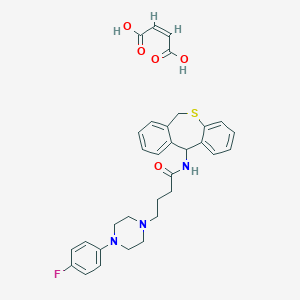
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
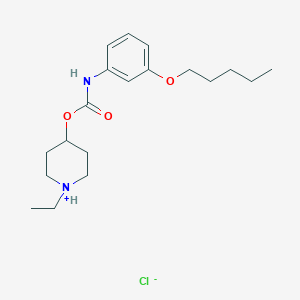
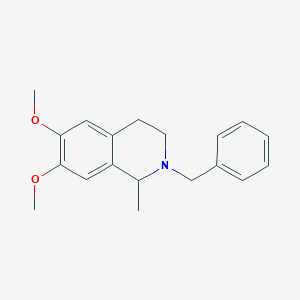
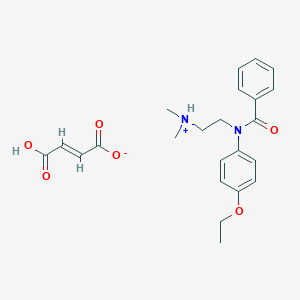
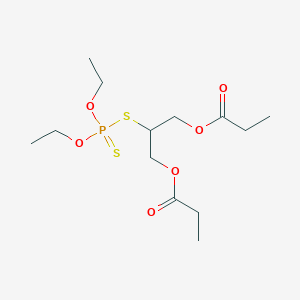
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)
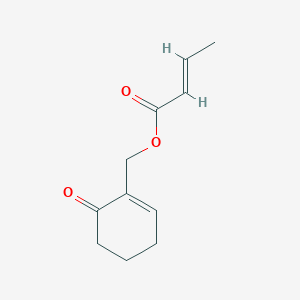
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)